

# Application Notes and Protocols: 2-Hydroxy-4-methyl-5-nitropyridine in Organic Synthesis

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## Compound of Interest

Compound Name: 2-Hydroxy-4-methyl-5-nitropyridine

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## Introduction

**2-Hydroxy-4-methyl-5-nitropyridine** is a versatile heterocyclic building block in organic synthesis, primarily utilized as a key intermediate in the preparation of a variety of substituted pyridines. Its chemical reactivity, characterized by the presence of a hydroxyl group, a nitro group, and a pyridine ring, allows for a range of functional group transformations, making it a valuable precursor in the synthesis of pharmaceuticals and agrochemicals. These application notes provide an overview of its utility and detailed protocols for its key reactions.

## Key Applications

The primary applications of **2-hydroxy-4-methyl-5-nitropyridine** in organic synthesis revolve around the transformation of its hydroxyl and nitro functionalities. These transformations pave the way for the synthesis of more complex molecules with potential biological activity.

- Synthesis of 2-Chloro-4-methyl-5-nitropyridine:** The conversion of the hydroxyl group to a chlorine atom is a crucial step, as the resulting 2-chloropyridine derivative is a versatile intermediate for nucleophilic substitution and cross-coupling reactions.<sup>[1]</sup>
- Reduction of the Nitro Group:** The nitro group can be reduced to an amino group, yielding 5-amino-4-methyl-2-pyridinol. This amino-substituted pyridine is a key intermediate in the

synthesis of pharmacologically active compounds, including the non-steroidal mineralocorticoid receptor antagonist, finerenone.

3. O-Alkylation: The hydroxyl group can undergo O-alkylation to introduce various side chains, further diversifying the molecular scaffold for structure-activity relationship (SAR) studies in drug discovery.

## Data Presentation

The following tables summarize quantitative data for the key transformations of **2-Hydroxy-4-methyl-5-nitropyridine**.

Table 1: Synthesis of **2-Hydroxy-4-methyl-5-nitropyridine**

Starting Material	Reagents	Solvent	Temperature (°C)	Reaction Time	Yield (%)
2-Amino-4-methyl-5-nitropyridine	Concentrated H <sub>2</sub> SO <sub>4</sub> , NaNO <sub>2</sub>	Water	-5 to 5	30 min	Not specified

Table 2: Chlorination of **2-Hydroxy-4-methyl-5-nitropyridine**

Starting Material	Reagent	Solvent	Temperature (°C)	Reaction Time (h)	Yield (%)
2-Hydroxy-4-methyl-5-nitropyridine	POCl <sub>3</sub>	Toluene	110	3	Not specified

Table 3: Reduction of 2-Chloro-5-methyl-4-nitro-pyridine-1-oxide (a related transformation)

Starting Material	Catalyst	Solvent	Temperature (°C)	Pressure (bar)	Yield (%)
2-Chloro-5-methyl-4-nitro-pyridine-1-oxide	Platinum on carbon	Methanol	25-30	1	>99

Table 4: O-Alkylation of a Structurally Similar 2-Pyridone

Starting Material	Base	Alkylating Agent	Solvent	Temperature (°C)	Yield (%)
1,2,3,4-tetrahydrobenzo[c][2][3]naphthyridine-5(6H)-one	K <sub>2</sub> CO <sub>3</sub>	3,4-dimethoxyphenethyl bromide	DMF	80	75-82

## Experimental Protocols

### Protocol 1: Synthesis of 2-Hydroxy-4-methyl-5-nitropyridine

This protocol is adapted from established procedures for the diazotization of aminopyridines.<sup>[4]</sup>

Materials:

- 2-Amino-4-methyl-5-nitropyridine
- Concentrated Sulfuric Acid (H<sub>2</sub>SO<sub>4</sub>)
- Sodium Nitrite (NaNO<sub>2</sub>)
- Ice
- Water

#### Procedure:

- In a round-bottom flask, dissolve 2-amino-4-methyl-5-nitropyridine in concentrated sulfuric acid.
- Cool the solution to 0-5 °C in an ice bath.
- Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C.
- After the addition is complete, continue stirring for 30 minutes at the same temperature.
- Pour the reaction mixture onto crushed ice with vigorous stirring.
- The precipitated solid is collected by filtration, washed with cold water, and dried to afford **2-hydroxy-4-methyl-5-nitropyridine**.

## Protocol 2: Synthesis of 2-Chloro-4-methyl-5-nitropyridine

This protocol describes the conversion of the hydroxyl group to a chloro group using phosphorus oxychloride.<sup>[1]</sup>

#### Materials:

- **2-Hydroxy-4-methyl-5-nitropyridine**
- Phosphorus Oxychloride (POCl<sub>3</sub>)
- Toluene (or other suitable solvent)

#### Procedure:

- To a stirred suspension of **2-hydroxy-4-methyl-5-nitropyridine** in a suitable solvent such as toluene, slowly add phosphorus oxychloride.
- Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 3 hours.

- After completion of the reaction (monitored by TLC), cool the mixture to room temperature.
- Carefully pour the reaction mixture onto crushed ice to quench the excess  $\text{POCl}_3$ .
- Neutralize the solution with a suitable base (e.g., sodium carbonate solution).
- Extract the product with an organic solvent (e.g., ethyl acetate).
- Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2-chloro-4-methyl-5-nitropyridine.

## Protocol 3: Reduction of the Nitro Group (General Procedure)

This is a general protocol for the reduction of a nitro group on a pyridine ring to an amine.

Materials:

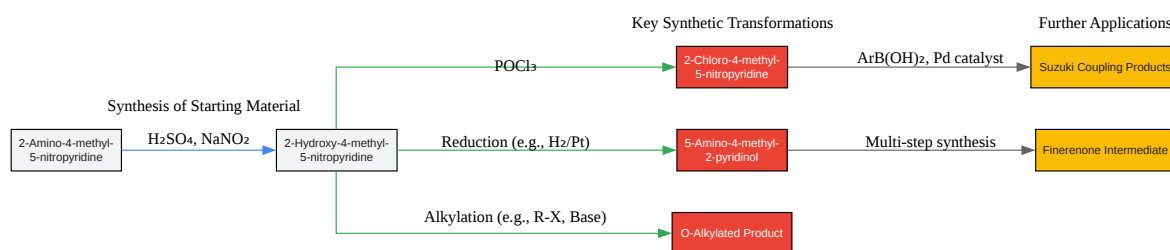
- Nitro-substituted pyridine (e.g., 2-chloro-5-methyl-4-nitropyridine-1-oxide)
- Platinum on carbon (Pt/C) catalyst (5%)
- Methanol
- Hydrogen gas ( $\text{H}_2$ )

Procedure:

- In a hydrogenation vessel, suspend the nitro-substituted pyridine in methanol.
- Add the Pt/C catalyst to the suspension.
- Pressurize the vessel with hydrogen gas (e.g., 1 bar).
- Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC or HPLC).
- Filter the reaction mixture through a pad of celite to remove the catalyst.

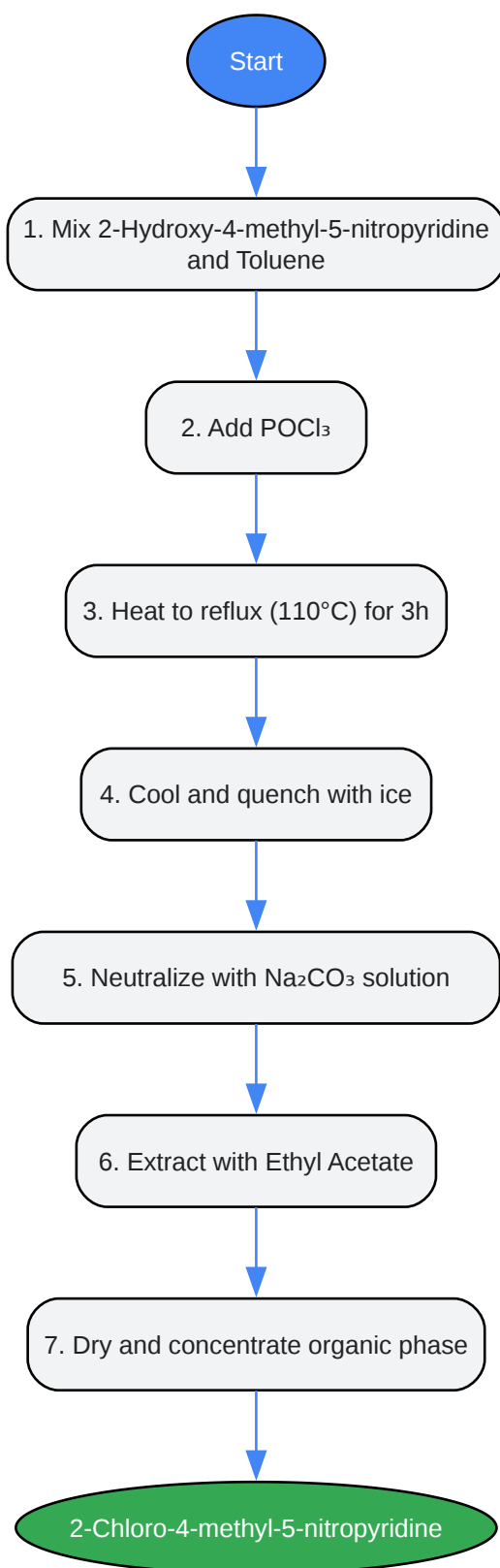
- Concentrate the filtrate under reduced pressure to obtain the corresponding amino-pyridine derivative.

## Visualizations



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Caption: Synthetic pathways originating from **2-Hydroxy-4-methyl-5-nitropyridine**.



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Caption: Experimental workflow for the synthesis of 2-Chloro-4-methyl-5-nitropyridine.

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